N-pyrimidin-2-ylmethionine
Overview
Description
Synthesis Analysis
N-pyrimidin-2-ylmethionine is an analog of the naturally occurring amino acid methionine, where the sulfur atom is replaced by a pyrimidine ring. The compound was first synthesized and characterized by Krowicki et al. in 1970, and its potential biological activities were later explored by several researchers.Molecular Structure Analysis
The molecular structure of pyrimidine‑2‑thiones heterocyclic compounds, which are related to this compound, has been studied using computational tools. These studies have provided insights into their molecular and electronic behavior .Chemical Reactions Analysis
Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been synthesized through various methods .Scientific Research Applications
Alzheimer's Disease Research
N-pyrimidin-2-ylmethionine and its derivatives have been investigated for their potential in Alzheimer's disease research. For instance, a study explored a novel class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Anticancer Agent Development
This compound related compounds have been examined for their potential as anticancer agents. One study reported on a series of N-aryl-N'-pyrimidin-4-yl ureas as potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing promise in bladder cancer treatment (Guagnano et al., 2011).
Neuropharmacology
Research in neuropharmacology has utilized this compound derivatives. One such study involved the design and discovery of a selective brain penetrant PDE9A inhibitor, which showed promise in treating cognitive disorders (Verhoest et al., 2012).
Antimicrobial and Antiviral Activity
This compound and its derivatives have also been evaluated for their antimicrobial and antiviral properties. A study synthesized novel compounds, such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, and assessed their antimicrobial activity (Elangovan et al., 2021).
Histone Deacetylase Inhibitors
In cancer treatment research, this compound related compounds have been explored as histone deacetylase inhibitors. For example, one compound demonstrated selectivity in inhibiting HDACs 1-3 and 11, suggesting its potential as an anticancer drug (Zhou et al., 2008).
Mechanism of Action
Target of Action
N-Pyrimidin-2-ylmethionine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory Pyrimidines are known to have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate their activities, leading to changes in the inflammatory response.
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways. They are critical components of nucleic acids and play a key role in many biochemical processes involving storage and transfer of genetic information
Pharmacokinetics
The pharmacokinetics of a methionine-based anti-cancer drug has been studied, suggesting that similar compounds can be absorbed and metabolized in the body .
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it is likely that this compound may modulate the activities of certain inflammatory mediators, leading to changes in the inflammatory response.
Biochemical Analysis
Biochemical Properties
N-pyrimidin-2-ylmethionine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism . The nature of these interactions often involves binding to active sites, influencing enzyme activity, and altering metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase and Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced inflammation. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse reactions in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. For example, it can influence the activity of dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidines . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific amino acid transporters and distributed to various tissues, including the liver and kidneys . Its distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBOWJRDCEIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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